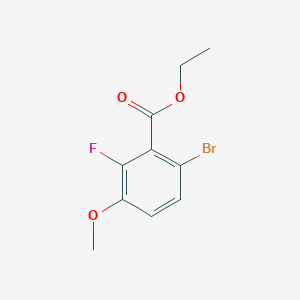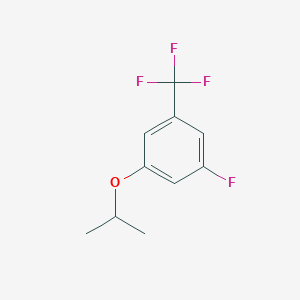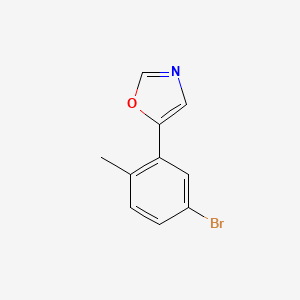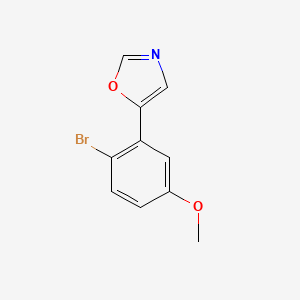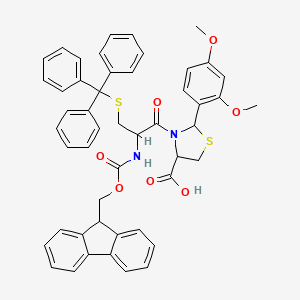
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH is a complex peptide compound used in various scientific research applications. The compound consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group, trityl (Trt) protecting group, and a unique Psi(Dmp,H)pro moiety. This compound is primarily used in peptide synthesis and has significant applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support resin. The Fmoc group is used to protect the amino group during the synthesis, while the Trt group protects the thiol group of cysteine. The Psi(Dmp,H)pro moiety is introduced through specific coupling reactions. The synthesis involves multiple steps of deprotection and coupling, with reagents such as piperidine for Fmoc removal and various coupling agents for peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Fmoc and Trt protecting groups using reagents like piperidine and trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds using coupling agents such as HBTU, HATU, or DIC.
Oxidation and Reduction: The thiol groups in cysteine can undergo oxidation to form disulfide bonds or reduction to break these bonds.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal, TFA for Trt removal.
Coupling: HBTU, HATU, or DIC in the presence of a base like DIPEA.
Oxidation: Iodine or DMSO for disulfide bond formation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.
Major Products Formed
The major products formed from these reactions include the desired peptide sequences with specific modifications, such as disulfide bonds between cysteine residues .
Scientific Research Applications
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Utilized in the development of peptide-based therapeutics, including antimicrobial peptides and enzyme inhibitors.
Industry: Applied in the production of peptide-based materials for drug delivery systems and biomaterials
Mechanism of Action
The mechanism of action of Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH involves its ability to form stable peptide bonds and undergo specific chemical modifications. The Fmoc and Trt groups protect the amino and thiol groups during synthesis, allowing for selective reactions. The Psi(Dmp,H)pro moiety introduces unique structural features that can influence the peptide’s conformation and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: A simpler compound with only one cysteine residue.
Fmoc-Cys(Trt)-Cys(Trt)-OH: Contains two cysteine residues with Trt protection but lacks the Psi(Dmp,H)pro moiety.
Fmoc-Cys(Acm)-Cys(Acm)-OH: Uses acetamidomethyl (Acm) protecting groups instead of Trt
Uniqueness
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH is unique due to the presence of the Psi(Dmp,H)pro moiety, which introduces distinct structural and functional properties. This moiety can enhance the peptide’s stability, self-assembly, and interactions with other biomolecules, making it valuable for specific research applications .
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H44N2O7S2/c1-56-35-26-27-40(44(28-35)57-2)46-51(43(31-59-46)47(53)54)45(52)42(50-48(55)58-29-41-38-24-14-12-22-36(38)37-23-13-15-25-39(37)41)30-60-49(32-16-6-3-7-17-32,33-18-8-4-9-19-33)34-20-10-5-11-21-34/h3-28,41-43,46H,29-31H2,1-2H3,(H,50,55)(H,53,54) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGGVFHGNCTAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H44N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
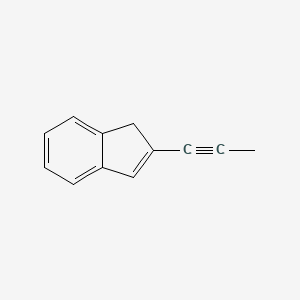
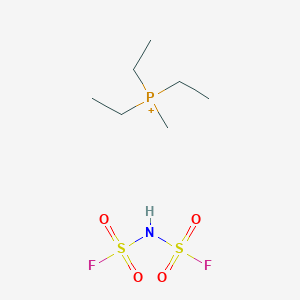
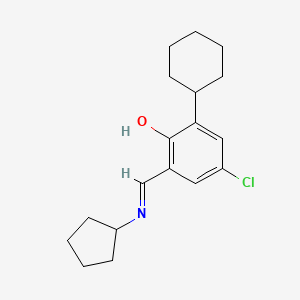
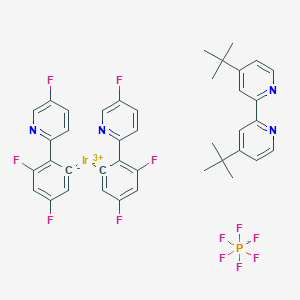
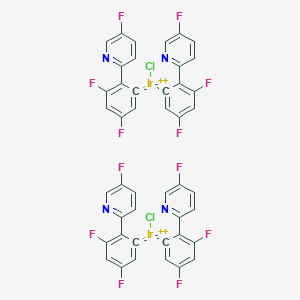
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)
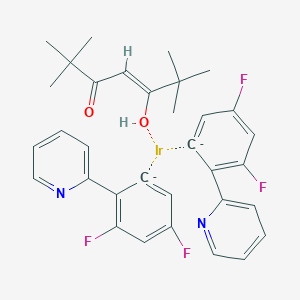
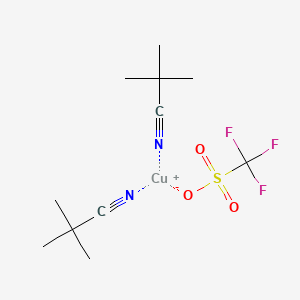
![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl) methyl]-1,1'-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene](/img/structure/B6296084.png)
